molecular formula C18H22ClNO3S B12202718 [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-phenylethyl)amine

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-phenylethyl)amine

Cat. No.: B12202718
M. Wt: 367.9 g/mol
InChI Key: AGELLYPPZQXFCN-UHFFFAOYSA-N
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Description

(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is a chemical compound with the molecular formula C18H22ClNO3S and a molecular weight of 367.8902 . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with chlorine, methyl, and propoxy groups, as well as an amine group linked to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the key intermediates One common approach is the electrophilic aromatic substitution reaction, where the phenyl ring is functionalized with chlorine, methyl, and propoxy groupsThe final step involves the coupling of the sulfonylated intermediate with the amine group under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenylethylamine moiety may interact with receptors or other biomolecules, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, along with the substituted phenyl ring and phenylethylamine moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H22ClNO3S

Molecular Weight

367.9 g/mol

IUPAC Name

5-chloro-4-methyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide

InChI

InChI=1S/C18H22ClNO3S/c1-3-11-23-17-12-14(2)16(19)13-18(17)24(21,22)20-10-9-15-7-5-4-6-8-15/h4-8,12-13,20H,3,9-11H2,1-2H3

InChI Key

AGELLYPPZQXFCN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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